2-chloroethyl N-(3-cyano-4-methylthiophen-2-yl)carbamate
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Overview
Description
2-chloroethyl N-(3-cyano-4-methylthiophen-2-yl)carbamate is a chemical compound with the molecular formula C9H9ClN2O2S . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a chloroethyl group and a cyano group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(3-cyano-4-methylthiophen-2-yl)carbamate typically involves the reaction of 3-cyano-4-methylthiophene with chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, and requires the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(3-cyano-4-methylthiophen-2-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted carbamates with different nucleophiles.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Scientific Research Applications
2-chloroethyl N-(3-cyano-4-methylthiophen-2-yl)carbamate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(3-cyano-4-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl N-(3,4-xylyl)carbamate: Another carbamate derivative with similar structural features.
2-chloroethyl N-(2-pyridyl)carbamate: A related compound with a pyridine ring instead of a thiophene ring.
Uniqueness
2-chloroethyl N-(3-cyano-4-methylthiophen-2-yl)carbamate is unique due to the presence of both a cyano group and a chloroethyl group attached to the thiophene ring, which imparts distinct chemical reactivity and potential biological activity compared to other carbamate derivatives.
Properties
IUPAC Name |
2-chloroethyl N-(3-cyano-4-methylthiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c1-6-5-15-8(7(6)4-11)12-9(13)14-3-2-10/h5H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSORDWIVAWRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C#N)NC(=O)OCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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